molecular formula C8H13N3O3S B13339890 3-(4-(Methylsulfonyl)piperazin-1-yl)-3-oxopropanenitrile

3-(4-(Methylsulfonyl)piperazin-1-yl)-3-oxopropanenitrile

Katalognummer: B13339890
Molekulargewicht: 231.27 g/mol
InChI-Schlüssel: ZCVKNEGBLBVGIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-(Methylsulfonyl)piperazin-1-yl)-3-oxopropanenitrile is a chemical compound with a unique structure that includes a piperazine ring substituted with a methylsulfonyl group and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylsulfonyl)piperazin-1-yl)-3-oxopropanenitrile typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-(Methylsulfonyl)piperazin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitrile group could produce amines.

Wissenschaftliche Forschungsanwendungen

3-(4-(Methylsulfonyl)piperazin-1-yl)-3-oxopropanenitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-(Methylsulfonyl)piperazin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-(Methylsulfonyl)piperazin-1-yl)-3-oxopropanenitrile is unique due to its combination of a piperazine ring with a methylsulfonyl group and a nitrile group

Eigenschaften

Molekularformel

C8H13N3O3S

Molekulargewicht

231.27 g/mol

IUPAC-Name

3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropanenitrile

InChI

InChI=1S/C8H13N3O3S/c1-15(13,14)11-6-4-10(5-7-11)8(12)2-3-9/h2,4-7H2,1H3

InChI-Schlüssel

ZCVKNEGBLBVGIT-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.